REACTION_CXSMILES
|
[OH:1][C:2]1[CH:12]=[CH:11][C:5]([CH:6]=[CH:7][C:8]([OH:10])=[O:9])=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+]>CS(C)=O>[CH2:11]([O:1][C:2]1[CH:3]=[CH:4][C:5]([CH:6]=[CH:7][C:8]([OH:10])=[O:9])=[CH:11][CH:12]=1)[CH2:12][CH2:2][CH2:3][CH2:4][CH2:5][CH3:6] |f:1.2.3|
|
Name
|
|
Quantity
|
15.5 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=CC(=O)O)C=C1
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Type
|
CUSTOM
|
Details
|
were vigorously stirred for 10 hours with a mechanical stirrer while the flask
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated in oil bath
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
CUSTOM
|
Details
|
After the obtained reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was cooled
|
Type
|
FILTRATION
|
Details
|
it was filtered through Celite
|
Type
|
WASH
|
Details
|
the resultant residue was washed with 300 of ethyl acetate
|
Type
|
ADDITION
|
Details
|
After 500 ml of water was added to the washed mixture
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with 2.5 liter of ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
the obtained extract (organic layer)
|
Type
|
CONCENTRATION
|
Details
|
was concentrated
|
Type
|
CUSTOM
|
Details
|
by removing the solvent in vacuo
|
Type
|
ADDITION
|
Details
|
To the resultant residue was added 100 ml of ethanol
|
Type
|
ADDITION
|
Details
|
an aqueous solution (20 ml) containing sodium hydroxide of 10 g
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
stirred at 80° C. for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
After the resultant reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was cooled
|
Type
|
FILTRATION
|
Details
|
the precipitated crystals were filtered in vacuo
|
Type
|
WASH
|
Details
|
the residue was washed with 100 ml of ethanol
|
Type
|
CUSTOM
|
Details
|
was placed in 300 of dilute hydrochloric acid of 40° C.
|
Type
|
STIRRING
|
Details
|
stirred for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered in vacuo
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
10 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCC)OC1=CC=C(C=CC(=O)O)C=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH:1][C:2]1[CH:12]=[CH:11][C:5]([CH:6]=[CH:7][C:8]([OH:10])=[O:9])=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+]>CS(C)=O>[CH2:11]([O:1][C:2]1[CH:3]=[CH:4][C:5]([CH:6]=[CH:7][C:8]([OH:10])=[O:9])=[CH:11][CH:12]=1)[CH2:12][CH2:2][CH2:3][CH2:4][CH2:5][CH3:6] |f:1.2.3|
|
Name
|
|
Quantity
|
15.5 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=CC(=O)O)C=C1
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Type
|
CUSTOM
|
Details
|
were vigorously stirred for 10 hours with a mechanical stirrer while the flask
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated in oil bath
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
CUSTOM
|
Details
|
After the obtained reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was cooled
|
Type
|
FILTRATION
|
Details
|
it was filtered through Celite
|
Type
|
WASH
|
Details
|
the resultant residue was washed with 300 of ethyl acetate
|
Type
|
ADDITION
|
Details
|
After 500 ml of water was added to the washed mixture
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with 2.5 liter of ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
the obtained extract (organic layer)
|
Type
|
CONCENTRATION
|
Details
|
was concentrated
|
Type
|
CUSTOM
|
Details
|
by removing the solvent in vacuo
|
Type
|
ADDITION
|
Details
|
To the resultant residue was added 100 ml of ethanol
|
Type
|
ADDITION
|
Details
|
an aqueous solution (20 ml) containing sodium hydroxide of 10 g
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
stirred at 80° C. for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
After the resultant reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was cooled
|
Type
|
FILTRATION
|
Details
|
the precipitated crystals were filtered in vacuo
|
Type
|
WASH
|
Details
|
the residue was washed with 100 ml of ethanol
|
Type
|
CUSTOM
|
Details
|
was placed in 300 of dilute hydrochloric acid of 40° C.
|
Type
|
STIRRING
|
Details
|
stirred for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered in vacuo
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
10 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCC)OC1=CC=C(C=CC(=O)O)C=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |